(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide
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Overview
Description
(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide is a complex organic compound that features a benzimidazole core, a cyano group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Acylation: The benzimidazole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.
Sulfonamide Formation: Finally, the sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine or the sulfonamide to a sulfinamide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or sulfinamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-cyano-2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide
- (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-ethylbenzenesulfonamide
- (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N-cyclohexyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-27-22-11-7-6-10-21(22)26-24(27)20(16-25)23(29)17-12-14-19(15-13-17)32(30,31)28(2)18-8-4-3-5-9-18/h6-7,10-15,18,29H,3-5,8-9H2,1-2H3/b23-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIMGSJXHPCINK-ATJXCDBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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